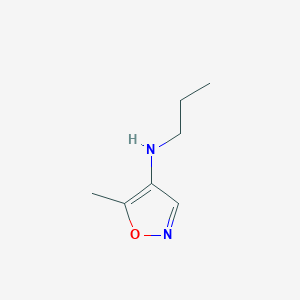
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C18H15FIN It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a fluorostyryl group and a methylquinolinium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide typically involves the reaction of 4-fluorostyrene with 1-methylquinolinium iodide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as palladium complexes. The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The fluorostyryl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions to facilitate substitution.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with different substituents on the styryl group.
科学的研究の応用
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
類似化合物との比較
Similar Compounds
2-Styrylquinoline: Similar structure but lacks the fluorine atom.
1-Methylquinolinium iodide: Lacks the styryl group.
4-Fluorostyrene: Contains the fluorostyryl group but lacks the quinolinium core.
Uniqueness
2-(4-Fluorostyryl)-1-methylquinolin-1-ium iodide is unique due to the presence of both the fluorostyryl group and the methylquinolinium core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H15FIN |
|---|---|
分子量 |
391.2 g/mol |
IUPAC名 |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C18H15FN.HI/c1-20-17(12-8-14-6-10-16(19)11-7-14)13-9-15-4-2-3-5-18(15)20;/h2-13H,1H3;1H/q+1;/p-1/b12-8+; |
InChIキー |
WCDFZLNNQXOVSZ-MXZHIVQLSA-M |
異性体SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)F.[I-] |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)F.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


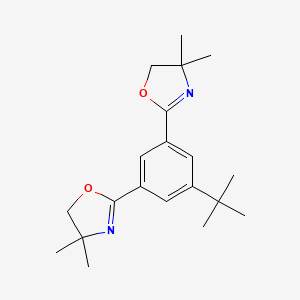

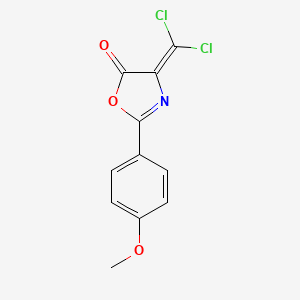
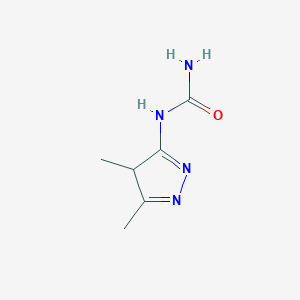
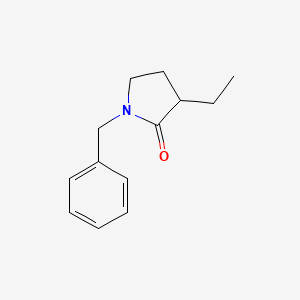

![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)
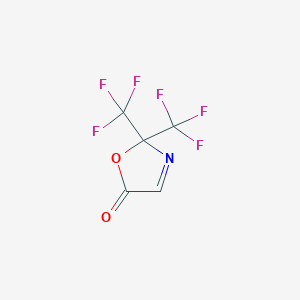

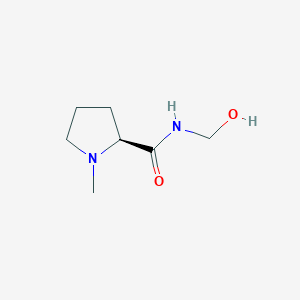
![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
